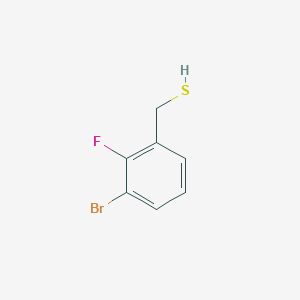

(3-Bromo-2-fluorophenyl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFS |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

(3-bromo-2-fluorophenyl)methanethiol |

InChI |

InChI=1S/C7H6BrFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |

InChI Key |

LVZJTAOKZDDSME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CS |

Origin of Product |

United States |

Retrosynthetic Analysis and Advanced Synthetic Methodologies

Strategies for Carbon-Sulfur Bond Formation in Arylmethanethiols

The formation of the C-S bond is a critical step in the synthesis of thiols. nih.gov Various methods have been developed, ranging from traditional nucleophilic substitution to modern organometallic routes.

Nucleophilic substitution reactions are a cornerstone of thiol synthesis. These methods typically involve the reaction of an alkyl or arylmethyl halide with a sulfur-containing nucleophile. libretexts.org The precursor for (3-Bromo-2-fluorophenyl)methanethiol in these approaches is typically (3-bromo-2-fluorophenyl)methyl bromide or chloride.

A straightforward method for preparing thiols is the SN2 reaction between an alkyl halide and the hydrosulfide (B80085) anion (-SH). libretexts.org Arylmethyl halides, such as (3-bromo-2-fluorophenyl)methyl halide, react readily with alcoholic solutions of hydrosulfide reagents like sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). ias.ac.in

The primary challenge with this method is the potential for the newly formed thiol to be deprotonated by the basic hydrosulfide reagent. The resulting thiolate anion is a potent nucleophile and can react with a second molecule of the arylmethyl halide to form a symmetric sulfide (B99878) as a significant byproduct. libretexts.orgrsc.org To mitigate this, reaction conditions must be carefully controlled, often using an excess of the hydrosulfide reagent or specific temperature profiles. For instance, a patented process for benzyl (B1604629) mercaptan involves maintaining the temperature at 50°C until about 90% conversion, then increasing it to 80°C to complete the reaction, which helps to minimize sulfide formation. google.com

| Parameter | Description | Relevance to Synthesis |

| Substrate | (3-Bromo-2-fluorophenyl)methyl halide (e.g., bromide) | The electrophilic carbon source. |

| Reagent | Sodium Hydrosulfide (NaSH) or Potassium Hydrosulfide (KSH) | The nucleophilic source of the thiol group. |

| Solvent | Typically alcohols (e.g., ethanol) | Solubilizes reagents and facilitates the SN2 reaction. |

| Key Challenge | Over-alkylation to form a diarylmethyl sulfide | The product thiol can react further with the starting halide. rsc.org |

| Mitigation | Strict control of reagent stoichiometry and temperature. rsc.orggoogle.com | Optimizes yield of the desired thiol. |

A more reliable method that avoids the issue of sulfide formation involves the use of thiourea (B124793) as the sulfur nucleophile. libretexts.orgarkat-usa.org This two-step process is a classic and effective route to thiols. rsc.org

S-Alkylation: The arylmethyl halide, (3-bromo-2-fluorophenyl)methyl bromide, reacts with thiourea in an SN2 reaction. The sulfur atom of thiourea acts as the nucleophile, displacing the halide to form a stable, crystalline S-alkylisothiouronium salt. rsc.orgpearson.com

Hydrolysis: The resulting isothiouronium salt is then hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide), to liberate the desired thiol, this compound, along with urea (B33335) as a byproduct. ias.ac.inpearson.com

This method is advantageous because the intermediate salt is not nucleophilic, preventing the side reaction that leads to sulfide formation. libretexts.orgarkat-usa.org The procedure is robust and generally provides good yields of pure thiols. ias.ac.in

| Step | Reactants | Product | Purpose |

| 1. S-Alkylation | (3-Bromo-2-fluorophenyl)methyl halide + Thiourea | S-(3-Bromo-2-fluorobenzyl)isothiouronium salt | Forms a stable intermediate, preventing sulfide byproduct formation. libretexts.org |

| 2. Hydrolysis | S-(3-Bromo-2-fluorobenzyl)isothiouronium salt + Base (e.g., NaOH) | This compound + Urea | Releases the final thiol product. rsc.org |

This method is a specific instance of the reaction described in section 2.1.1.1, highlighting the most commonly used hydrosulfide reagent. Thiol compounds can be synthesized via the nucleophilic substitution reaction of halogenated hydrocarbons with sodium hydrosulfide (NaSH). rsc.org Although thiolate anions are strong nucleophiles, they are weaker bases than hydroxide, which helps to prevent competing elimination reactions, especially when using alcoholic solvents. rsc.org However, the primary drawback remains the formation of sulfide byproducts from the further alkylation of the resulting thiol. rsc.orgarkat-usa.org Therefore, careful control over the amount of sodium hydrosulfide used is critical for maximizing the yield of the desired thiol. rsc.org

Direct thiolation methods aim to introduce the sulfur functional group onto an aromatic ring. While these routes typically yield aryl thiols (Ar-SH) rather than arylmethanethiols (Ar-CH₂-SH), they represent an important strategy in the broader synthesis of organosulfur compounds.

This approach involves the reaction of an organometallic intermediate with elemental sulfur. To synthesize a precursor for this compound, one could start with 1,3-dibromo-2-fluorobenzene.

The synthesis proceeds in two main steps:

Formation of the Organometallic Reagent: The aryl halide is reacted with a metal, such as magnesium to form a Grignard reagent (Ar-MgBr) or with an organolithium reagent (like n-butyllithium) via halogen-metal exchange to form an aryllithium species (Ar-Li).

Reaction with Sulfur: The highly nucleophilic organometallic compound attacks elemental sulfur (S₈). Subsequent acidic workup yields the corresponding aryl thiol, in this case, 3-bromo-2-fluorothiophenol. dntb.gov.ua

To obtain the target molecule, this compound, from this thiophenol intermediate would require additional synthetic steps, such as S-alkylation followed by reduction, which falls outside the scope of this direct thiolation method.

Direct Thiolation of Aryl Derivatives

Palladium-Catalyzed C-S Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-sulfur bonds. In the synthesis of this compound, these strategies are employed to couple the (3-Bromo-2-fluorophenyl)methyl moiety with a sulfur source. The general approach involves the reaction of a (3-Bromo-2-fluorophenyl)methyl halide or triflate with a thiolating agent in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and preventing side reactions. Research has shown that catalyst systems like Palladium(II) acetate (B1210297) with ligands such as SPhos can be highly effective for such transformations. nih.gov

Synthesis of Key Precursors Bearing the (3-Bromo-2-fluorophenyl) Moiety

The successful synthesis of the target compound hinges on the efficient preparation of key precursors that already contain the (3-bromo-2-fluorophenyl) core structure.

A primary route to this compound involves the use of (3-bromo-2-fluorophenyl)methyl halide intermediates. These compounds are typically synthesized from the corresponding (3-bromo-2-fluorophenyl)methanol. The conversion of the alcohol to the halide can be achieved using various standard halogenating agents. For instance, thionyl chloride (SOCl₂) can be used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. vanderbilt.edu These halides serve as excellent electrophiles for subsequent nucleophilic substitution with a sulfur nucleophile to introduce the thiol group.

Table 1: Synthesis of (3-Bromo-2-fluorophenyl)methyl Halides

| Starting Material | Reagent | Product |

|---|---|---|

| (3-Bromo-2-fluorophenyl)methanol | SOCl₂ | (3-Bromo-2-fluorophenyl)methyl chloride |

Another synthetic avenue involves the functional group interconversion of (3-bromo-2-fluorophenyl)acetonitrile. Aryl nitriles are versatile precursors in organic synthesis. ethz.ch The nitrile group can be reduced to an amine, which can then be converted to other functional groups. For the synthesis of a methanethiol (B179389), a multi-step sequence would be required, potentially involving reduction of the nitrile to the corresponding benzylamine, followed by conversion to a leaving group and subsequent displacement with a sulfur nucleophile. While less direct, this route can be advantageous if the substituted aryl acetonitrile (B52724) is a readily available starting material.

Organoboron compounds, particularly boronic acids, are highly valuable intermediates in cross-coupling reactions. (3-Bromo-2-fluorophenyl)boronic acid can be prepared from 1-bromo-2-fluorobenzene (B92463) through lithiation followed by reaction with a trialkyl borate. google.com While boronic acids are most commonly used in Suzuki-Miyaura cross-coupling for C-C bond formation, they can be derivatized to access other functionalities. For instance, the boronic acid could potentially be converted to an organolithium or Grignard reagent, which could then react with a sulfur-containing electrophile to form the desired thiol.

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Efficiency

The performance of the synthetic routes described above is highly dependent on the specific reaction conditions employed. Optimization of these parameters is crucial for developing a practical and efficient synthesis.

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

| Palladium Source | Ligand Examples |

|---|---|

| Palladium(II) acetate (Pd(OAc)₂) | SPhos, XPhos, P(t-Bu)₃ |

Solvent Selection and Reaction Medium Engineering

The choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction. In the synthesis of thiols, the reaction medium can affect catalyst solubility, reaction rates, and product selectivity. For instance, in a one-pot synthesis of aliphatic thiols, the careful selection of the base and a mixed solvent system (e.g., MeCN/water) was crucial for favoring the formation of the desired polysulfides while suppressing side products. rsc.org In some green chemistry applications, polar, reusable solvents like polyethylene (B3416737) glycol (PEG400) have been used for the synthesis of sulfides from aryl halides. nanomaterchem.com Furthermore, solvent-free, or "neat," reaction conditions represent an ideal green chemistry protocol, minimizing waste and often accelerating reaction rates. nih.gov The development of a solventless Diels-Alder reaction to synthesize a thiol sensor highlights the feasibility and benefits of eliminating bulk solvents. nih.gov

Temperature, Pressure, and Reaction Time Effects

Optimizing physical reaction parameters such as temperature, pressure, and time is fundamental to maximizing product yield and minimizing energy consumption. Temperature, in particular, has a significant impact on reaction kinetics. In one study on the conversion of thiols to sulfonyl bromides, raising the reaction temperature from 40 °C to 60 °C led to a dramatic increase from 24% conversion to full conversion, yielding the desired product in 93% yield. rsc.orgrsc.org Similarly, in the synthesis of thiols from benzylic halides using sulfurated sodium borohydride, an increase in temperature was found to favor the production of the thiol over the corresponding sulfide. cdnsciencepub.com Reaction times must also be carefully controlled; while longer times can lead to higher conversion, they can also promote the formation of undesired byproducts. Modern techniques, such as ultrasound-assisted synthesis, can often lead to significantly shorter reaction times compared to conventional methods. nih.gov

Green Chemistry Protocols in Thiol Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In thiol synthesis, this translates to developing protocols that use non-toxic reagents, environmentally benign solvents, and energy-efficient methods. acsgcipr.orgrsc.org

An example of a green approach is the metal-free synthesis of sulfonyl chlorides and bromides from thiols using ammonium (B1175870) nitrate (B79036) in an aqueous solution of HCl or HBr, with oxygen as the terminal oxidant. rsc.orgrsc.org This method greatly reduces solvent use and avoids heavy metal waste. Another approach involves the solvent-free synthesis of thiol-reactive sensors, which minimizes waste and avoids heating. nih.gov The use of water as a reaction medium is another key green strategy, as demonstrated in the ascorbic acid-catalyzed oxidation of thiols to disulfides. researchgate.net

Ultrasound-assisted synthesis is a powerful green chemistry technique that utilizes high-frequency sound waves (typically >20 kHz) to accelerate chemical reactions. numberanalytics.com The primary mechanism is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the reaction medium. This collapse generates localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and initiate radical reactions. numberanalytics.com

Compared to conventional heating, ultrasound irradiation often leads to milder reaction conditions, significantly shorter reaction times, and higher yields. nih.gov This methodology has been successfully applied to the synthesis of various sulfur-containing heterocycles, demonstrating its utility as an efficient and environmentally friendly approach. nih.govnih.govproquest.com The application of ultrasound can potentially enhance the synthesis of this compound by increasing the rate of C-S bond formation while operating under more sustainable conditions. mdpi.com

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a significant advancement in green chemistry. unibo.it By conducting reactions in the solid state, often with minimal or no solvent, this approach can lead to reduced waste, lower energy consumption, and unique reactivity compared to traditional solution-phase synthesis. researchgate.net For the synthesis of this compound, a mechanochemical strategy offers a promising alternative to conventional methods.

A plausible retrosynthetic analysis disconnects the carbon-sulfur bond, identifying an electrophilic precursor, 1-(halomethyl)-3-bromo-2-fluorobenzene (most commonly the bromide), and a sulfur nucleophile source. The key transformation is a nucleophilic substitution reaction, which is highly adaptable to solvent-free mechanochemical conditions.

Proposed Mechanochemical Synthesis:

The most common and practical approach involves the reaction of a benzyl halide with thiourea. arkat-usa.org This method avoids the direct handling of volatile and malodorous thiols. The proposed mechanochemical route would involve milling 1-(bromomethyl)-3-bromo-2-fluorobenzene with solid thiourea in a ball mill. This reaction proceeds through a solid-state isothiuronium (B1672626) salt intermediate. Subsequent hydrolysis of this salt, which can also be potentially carried out under mechanochemical conditions with a solid base (e.g., NaOH) and a catalytic amount of a liquid-assisted grinding (LAG) agent like water, would yield the desired this compound after an acidic workup.

The advantages of this solvent-free approach include:

Reduced Environmental Impact: Eliminates the need for bulk organic solvents, reducing volatile organic compound (VOC) emissions and liquid waste streams.

Enhanced Reaction Rates: The high energy input in ball mills can significantly accelerate reaction times compared to solution-based methods. researchgate.net

Simplified Purification: In many cases, the product can be isolated by simple extraction, avoiding complex chromatographic purification. researchgate.net

Below is a table outlining hypothetical parameters for a mechanochemical synthesis, based on analogous transformations found in the literature.

| Parameter | Proposed Value/Condition | Rationale/Comments |

|---|---|---|

| Apparatus | Planetary Ball Mill or Mixer Mill | Standard equipment for laboratory-scale mechanosynthesis. |

| Milling Vessel/Balls | Stainless Steel or Zirconia | Material choice depends on reagent compatibility and desired energy input. |

| Reactant Ratio | 1:1.1 (Benzyl Bromide:Thiourea) | A slight excess of thiourea ensures complete conversion of the halide precursor. |

| Milling Frequency | 20-30 Hz | Typical frequency range to provide sufficient energy for C-S bond formation. |

| Liquid-Assisted Grinding (LAG) | None (for salt formation); Minimal H₂O or Ethanol (for hydrolysis) | A small amount of liquid can catalyze the reaction without acting as a bulk solvent. |

| Reaction Time | 30-90 minutes | Mechanochemical reactions are often significantly faster than their solution-phase counterparts. researchgate.net |

| Post-Treatment | Aqueous basic hydrolysis followed by acidic workup | Cleavage of the intermediate isothiuronium salt to yield the final thiol product. |

Process Intensification and Scale-Up Considerations

Process intensification involves the development of smaller, safer, and more efficient manufacturing technologies, moving away from traditional large-scale batch reactors. researchgate.net The synthesis of this compound, particularly the nucleophilic substitution step, is an excellent candidate for such an approach, most notably through the implementation of continuous flow chemistry. nih.govnih.gov

The conventional synthesis of benzyl mercaptans from benzyl halides and a sulfur source (e.g., ammonium sulfhydrate or thiourea) is often an exothermic process. google.com When scaled up in a batch reactor, inefficient mixing and heat transfer can lead to the formation of hotspots, resulting in decreased selectivity, formation of impurities (like the corresponding thioether), and potential thermal runaway events. google.com

Continuous Flow Synthesis:

A continuous flow process mitigates these risks by carrying out the reaction in a reactor with a very high surface-area-to-volume ratio, such as a packed-bed or microchannel reactor. mdpi.com For the synthesis of this compound, a solution of 1-(bromomethyl)-3-bromo-2-fluorobenzene in a suitable solvent could be continuously mixed with a stream of the sulfur nucleophile (e.g., an aqueous solution of sodium hydrosulfide or thiourea in a polar solvent) and passed through a heated tube reactor.

The key benefits of this approach include:

Superior Temperature Control: The excellent heat transfer characteristics of flow reactors allow for precise control over the reaction temperature, minimizing side reactions.

Enhanced Safety: The small volume of reactants within the reactor at any given time significantly reduces the risk associated with exotherms and hazardous reagents.

Improved Yield and Purity: Stable and optimized reaction conditions lead to more consistent product quality and higher yields.

Seamless Scalability: Production capacity can be increased by extending the operating time or by "numbering-up" (running multiple reactors in parallel) rather than redesigning a larger, more complex batch vessel. figshare.com

The following interactive table compares the key aspects of a traditional batch synthesis with a proposed continuous flow process for the thiolation step.

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reactor Volume | Large (e.g., 1000 L) | Small (e.g., 1-10 L total reactor volume) |

| Heat Transfer | Poor (low surface area-to-volume ratio) | Excellent (high surface area-to-volume ratio) |

| Temperature Control | Difficult, risk of hotspots | Precise and uniform |

| Reaction Time | Hours | Minutes (Residence Time) |

| Safety Profile | Higher risk of thermal runaway | Inherently safer due to small internal volume |

| Scalability | Complex, requires reactor redesign | Straightforward (longer run time or numbering-up) |

| Product Consistency | Variable (batch-to-batch) | High and consistent |

Furthermore, the mechanochemical synthesis described in section 2.3.4.2 can be scaled up using continuous processing equipment such as twin-screw extruders. In such a setup, the solid reactants are continuously fed into the extruder, where they are mixed and reacted under mechanical shear, and the product is continuously discharged, combining the benefits of solvent-free chemistry with the efficiency of continuous manufacturing.

Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Thiol (-SH) Functional Group

The thiol group is known for its nucleophilicity and its susceptibility to oxidation, making it a versatile functional group in organic synthesis.

Oxidation Reactions Leading to Sulfur-Containing Derivatives

Thiols are readily oxidized to various sulfur-containing compounds, with the product often depending on the nature of the oxidizing agent and the reaction conditions.

The oxidation of thiols can lead to the formation of sulfenic acids, which are typically unstable and further oxidize. A more common pathway for the formation of higher oxidation state sulfur compounds involves the initial conversion of the thiol to a thioether (sulfide), which can then be sequentially oxidized. For instance, after S-alkylation, the resulting sulfide (B99878) can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone.

Controlled oxidation of the corresponding sulfide derived from (3-Bromo-2-fluorophenyl)methanethiol can be achieved using various oxidizing agents. For example, hydrogen peroxide is a common reagent for these transformations. The selectivity for sulfoxide over sulfone can often be controlled by the stoichiometry of the oxidant and the reaction temperature.

Table 1: Hypothetical Oxidation Reactions of a Derivative of this compound

| Starting Material | Oxidizing Agent | Product |

| (3-Bromo-2-fluorobenzyl)thioethane | m-CPBA (1 equiv.) | (3-Bromo-2-fluorobenzyl)sulfinylethane |

| (3-Bromo-2-fluorobenzyl)thioethane | m-CPBA (>2 equiv.) | (3-Bromo-2-fluorobenzyl)sulfonylethane |

| (3-Bromo-2-fluorobenzyl)thioethane | H₂O₂ | Mixture of sulfoxide and sulfone |

Note: This table is illustrative and based on general reactivity patterns of sulfides.

One of the most characteristic reactions of thiols is their oxidation to form disulfides. This reversible reaction is a key aspect of their redox chemistry. The interconversion between the thiol (reduced state) and the disulfide (oxidized state) is a fundamental process. libretexts.org In this transformation, two thiol molecules are coupled, forming a sulfur-sulfur bond with the concomitant loss of two hydrogen atoms. libretexts.org

Various oxidizing agents can effect this transformation, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. For instance, the oxidation of benzyl (B1604629) thiol derivatives can be achieved under aerial conditions. thieme-connect.de The formation of the disulfide, bis(3-bromo-2-fluorobenzyl) disulfide, from this compound is a representative example of this process.

This redox equilibrium is central to many biological processes, particularly in the context of protein structure and function, where cysteine residues (containing a thiol group) can form disulfide bridges. libretexts.org

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group is a soft nucleophile, readily participating in a variety of substitution and addition reactions. The acidity of the thiol proton allows for the formation of the more nucleophilic thiolate anion in the presence of a base.

S-Alkylation involves the reaction of the thiol or thiolate with an alkylating agent, such as an alkyl halide, to form a thioether (sulfide). This is a common and efficient method for carbon-sulfur bond formation. For example, this compound can be expected to react with various alkyl halides in the presence of a base to yield the corresponding (3-bromo-2-fluorobenzyl) alkyl sulfides.

S-Acylation is the reaction of a thiol with an acylating agent, such as an acyl chloride or an acid anhydride, to produce a thioester. Thioesters are important intermediates in organic synthesis and are also found in various biological systems. The reaction of this compound with an acylating agent would yield a (3-bromo-2-fluorobenzyl) thioester.

Table 2: Representative S-Alkylation and S-Acylation Reactions

| Thiol | Reagent | Product Type |

| This compound | Methyl iodide | S-Alkyl Thioether |

| This compound | Acetyl chloride | S-Acyl Thioester |

| This compound | Benzyl bromide | S-Alkyl Thioether |

Thiols are excellent nucleophiles for Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds and other Michael acceptors. In this reaction, the thiol adds to the β-carbon of the unsaturated system. This reaction is a highly efficient method for the formation of carbon-sulfur bonds and is widely used in organic synthesis.

The reaction of this compound with an α,β-unsaturated ketone, for instance, would result in the formation of a β-thio-ketone. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more reactive thiolate anion.

Reactivity of the Aryl Halide Moieties (Bromine and Fluorine)

The benzene (B151609) ring is substituted with two different halogens, bromine and fluorine, at the 2- and 3-positions relative to the methanethiol (B179389) group. This arrangement results in differential reactivity, allowing for selective functionalization of the molecule. The C-Br bond is generally weaker and more polarizable than the C-F bond, making it more susceptible to cleavage in reactions like cross-coupling and metal-halogen exchange. Conversely, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack, while also influencing the acidity of adjacent protons.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. stackexchange.com This step is facilitated by factors that stabilize the negatively charged Meisenheimer complex. The high electronegativity of fluorine makes it a powerful electron-withdrawing group through the inductive effect, which effectively stabilizes the intermediate. Consequently, aryl fluorides are often more reactive than other aryl halides in SNAr reactions, a phenomenon known as the "element effect" where the typical leaving group trend is reversed (F > Cl ≈ Br > I). stackexchange.comrsc.org

For this compound, the fluorine atom at the C-2 position makes this site a primary target for nucleophilic attack. The presence of the bromine at C-3 may have a minor electronic influence but the primary activation for SNAr is the fluorine itself. The reaction is favored by strong nucleophiles and electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Table 1: Relative Reactivity of Aryl Halides in SNAr Reactions

| Halogen | Electronegativity | C-X Bond Strength (kJ/mol) | Typical SNAr Reactivity | Rationale |

| F | 3.98 | ~544 | Highest | Strong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining addition step. stackexchange.com |

| Cl | 3.16 | ~406 | Intermediate | Moderate inductive effect and leaving group ability. |

| Br | 2.96 | ~343 | Intermediate | Weaker inductive effect compared to F and Cl. |

| I | 2.66 | ~280 | Lowest | Poor inductive stabilization of the intermediate outweighs its good leaving group ability. |

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. acs.org The reactivity of an aryl halide in these reactions is primarily dependent on the C-X bond strength, with the typical order of reactivity being I > Br > Cl >> F. nih.gov

In this compound, the C-Br bond is significantly more reactive than the C-F bond in standard cross-coupling protocols, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This differential reactivity allows for selective functionalization at the C-3 position, leaving the C-F bond intact for potential subsequent transformations under more forcing conditions.

For instance, in a Suzuki-Miyaura coupling, oxidative addition of the C-Br bond to a Pd(0) catalyst occurs preferentially, leading to the formation of a new C-C bond at that position. researchgate.netscispace.com Similar selectivity is observed in C-N and C-O coupling reactions. Achieving coupling at the C-F position requires specialized catalysts, ligands, and more vigorous reaction conditions. researchgate.net

Table 2: General Conditions for Selective Cross-Coupling of Bromo-Fluoro Aromatics

| Reaction Type | Target Bond | Typical Catalyst/Ligand | Base | Key Feature |

| Suzuki-Miyaura | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Selective reaction at the C-Br bond with various boronic acids. scispace.com |

| Buchwald-Hartwig | C-N, C-O | Pd₂(dba)₃/Buchwald ligands | NaOt-Bu, K₃PO₄ | Preferential amination or etherification at the C-Br position. |

| Sonogashira | C-C (alkyne) | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | Coupling of terminal alkynes occurs selectively at the C-Br bond. |

Halogen-Metal Exchange and Directedortho-Metalation Strategies

Halogen-metal exchange is a common method for preparing organometallic reagents, particularly organolithiums. wikipedia.org The reaction rate depends on the halogen, following the trend I > Br > Cl > F. When this compound is treated with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures, a rapid and selective exchange of the bromine atom for lithium is expected to occur, yielding 2-fluoro-3-lithiophenyl)methanethiol. ias.ac.in The resulting organolithium species is a versatile intermediate that can react with a wide range of electrophiles.

An alternative pathway is directed ortho-metalation (DoM), where a functional group on the aromatic ring directs deprotonation to an adjacent position. wikipedia.org A directing metalation group (DMG) typically contains a heteroatom that can coordinate with the lithium atom of the alkyllithium base, facilitating proton abstraction at the ortho position. uwindsor.cabaranlab.orgharvard.edu

In this compound, both the fluorine and the sulfur in the methanethiol group could potentially act as directing groups. However, the acidity of the thiol proton (-SH) would lead to initial deprotonation by the alkyllithium base to form a lithium thiolate. This anionic group is a weaker DMG. The fluorine atom can also direct metalation, but halogen-metal exchange at the more reactive C-Br bond is generally a much faster process than C-H deprotonation. wikipedia.org Therefore, the predominant pathway upon treatment with alkyllithium is expected to be bromine-lithium exchange. ias.ac.innih.govnih.gov

Comprehensive Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. Computational and experimental studies on related systems provide insight into the pathways governing the transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr): The mechanism involves the formation of a pentadienyl anion intermediate (Meisenheimer complex). libretexts.org For the reaction at the C-2 position, the negative charge of the complex is stabilized by the inductive effect of the fluorine atom and can be delocalized onto the aromatic ring. The subsequent loss of the fluoride (B91410) ion is fast and restores aromaticity.

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism is a catalytic cycle involving three main steps:

Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). For this compound, this step is much faster for the C-Br bond than the C-F bond.

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Halogen-Metal Exchange: The mechanism is believed to involve the formation of an "ate-complex," where the alkyllithium reagent coordinates to the halogen atom. wikipedia.org This complex then rearranges to form the more stable aryllithium and alkyl halide. The stability of the resulting aryl anion plays a role in the exchange rate, with sp²-hybridized carbanions being more stable than sp³-hybridized ones. wikipedia.org

Cross-Coupling Reactions: The rate-determining step can vary depending on the specific reaction, but it is often the initial oxidative addition of the aryl halide to the Pd(0) center. The C-Br bond dissociation energy is significantly lower than that of the C-F bond, making the oxidative addition of the C-Br bond kinetically more favorable. This difference in activation energy is the basis for the high chemoselectivity observed in cross-coupling reactions of polyhalogenated aromatic compounds. nih.gov

Halogen-Metal Exchange: These reactions are typically very fast, even at low temperatures. The exchange rates follow the order I > Br > Cl, reflecting the polarizability and C-X bond strength of the halogens. The kinetics are influenced by the stability of the carbanion intermediates of the organolithium reagents involved. wikipedia.org

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are crucial for its application in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries. The molecule itself is achiral. However, reactions can introduce chirality, leading to the formation of stereoisomers. The core of its stereochemical behavior lies in reactions that create a new chiral center, typically at the benzylic carbon atom to which the thiol group is attached.

One of the fundamental reaction types where stereochemistry is pivotal is nucleophilic substitution at the benzylic carbon. In such reactions, if the thiol group is converted into a suitable leaving group, a prochiral carbocation intermediate can be formed. The subsequent attack by a nucleophile can occur from either face of the planar carbocation, potentially leading to a racemic mixture of products. However, the presence of a chiral catalyst or a chiral auxiliary can induce facial selectivity, resulting in an excess of one enantiomer.

For instance, in a hypothetical enantioselective alkylation reaction at the sulfur atom, followed by rearrangement or further transformation, the stereochemical environment created by a chiral ligand associated with the reagent could dictate the approach of the electrophile. This would result in the preferential formation of one enantiomer over the other. The bulky bromine atom and the electronegative fluorine atom on the phenyl ring can exert steric and electronic influences that may be exploited in the design of such stereoselective transformations.

Another area of stereochemical interest is the oxidation of the thiol group to a sulfoxide. This transformation creates a chiral center at the sulfur atom. The stereochemical course of this oxidation can be controlled using chiral oxidizing agents, such as a modified Sharpless reagent or a chiral oxaziridine. The resulting chiral sulfoxides are valuable intermediates in organic synthesis, serving as chiral auxiliaries or participating in stereospecific reactions like the Mislow-Evans rearrangement.

The table below summarizes hypothetical stereochemical outcomes for reactions involving this compound, illustrating the potential for stereocontrol.

| Reaction Type | Reagents | Product | Stereochemical Outcome | Hypothetical Enantiomeric Excess (ee) |

| Asymmetric Oxidation | Chiral Oxidizing Agent | (R/S)-(3-Bromo-2-fluorophenyl)methylsulfinylmethane | Enantioselective | >95% |

| Catalytic Asymmetric Alkylation | Alkyl Halide, Chiral Phase-Transfer Catalyst | (R/S)-Alkyl(3-bromo-2-fluorobenzyl)sulfane | Enantioselective | 80-90% |

| Nucleophilic Substitution | Nucleophile, Chiral Lewis Acid | Chiral substitution product | Enantioselective | 75-85% |

Synthesis and Characterization of Derivatives and Structural Analogues

Positional Isomers of Bromo-Fluorophenylmethanethiols and Their Comparative Reactivity

The relative positions of the bromo and fluoro substituents on the phenylmethanethiol core significantly influence the electronic properties and, consequently, the reactivity of the molecule. The interplay of inductive and resonance effects of these halogens dictates the nucleophilicity of the thiol group and the susceptibility of the aryl ring to further substitution.

The synthesis of positional isomers of bromo-fluorophenylmethanethiols typically starts from the corresponding bromo-fluorotoluenes. A common synthetic route involves the radical bromination of the methyl group to form a benzyl (B1604629) bromide, followed by nucleophilic substitution with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea (B124793), to introduce the thiol functionality.

The reactivity of these isomers is largely governed by the electronic effects of the halogen substituents. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I). The bromine atom also has a -I effect, albeit weaker than fluorine, and a weak deactivating resonance effect (+M).

Ortho Isomer (e.g., (2-Bromo-3-fluorophenyl)methanethiol): The proximity of both halogens to the methanethiol (B179389) group would lead to a significant decrease in the nucleophilicity of the sulfur atom due to the combined inductive withdrawal.

Meta Isomer ((3-Bromo-2-fluorophenyl)methanethiol): This isomer represents the target compound. The fluorine at position 2 and bromine at position 3 exert a strong electron-withdrawing effect on the ring.

Para Isomer (e.g., (4-Bromo-2-fluorophenyl)methanethiol): In this arrangement, the para-position of the bromine relative to the methanethiol group would have a more pronounced effect on the electronic density of the sulfur atom.

Table 1: Predicted Comparative Reactivity of Bromo-Fluorophenylmethanethiol Isomers

| Isomer | Predicted Thiol Nucleophilicity | Predicted Reactivity in Electrophilic Aromatic Substitution |

| (2-Bromo-3-fluorophenyl)methanethiol | Lowest | Low |

| This compound | Moderate | Moderate |

| (4-Bromo-2-fluorophenyl)methanethiol | Higher than ortho/meta | Higher than ortho/meta |

Exploration of Diverse Substitution Patterns on the Aryl Ring

Further functionalization of the this compound aryl ring can be achieved through various aromatic substitution reactions. The existing bromo and fluoro substituents will direct incoming electrophiles primarily to the positions ortho and para to them. Given the substitution pattern, the most likely positions for electrophilic attack would be C4 and C6.

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Introducing another halogen (e.g., chloro or bromo) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the deactivated nature of the ring might require harsh reaction conditions.

The introduction of these new substituents can further modulate the electronic properties and steric environment of the molecule, leading to a library of derivatives with fine-tuned characteristics.

Elaboration of the Methanethiol Group to Form Diverse Sulfur-Containing Functionalities (e.g., Thioethers, Sulfonamides)

The methanethiol group is a key functional handle for a variety of chemical transformations, allowing for the synthesis of diverse sulfur-containing functionalities.

Thioethers: Thioethers, also known as sulfides, can be readily synthesized from this compound via nucleophilic substitution reactions. The thiol can be deprotonated with a base (e.g., sodium hydroxide, sodium hydride) to form a thiolate anion, which is a potent nucleophile. masterorganicchemistry.com This thiolate can then react with various electrophiles, most commonly alkyl halides, to form thioethers. mdpi.comorganic-chemistry.orgresearchgate.net

A general reaction scheme is as follows: (3-Br-2-F-C₆H₃)CH₂SH + Base → (3-Br-2-F-C₆H₃)CH₂S⁻ (3-Br-2-F-C₆H₃)CH₂S⁻ + R-X → (3-Br-2-F-C₆H₃)CH₂-S-R + X⁻ (where R is an alkyl or aryl group and X is a halide).

Sulfonamides: The synthesis of sulfonamides from thiols typically involves a two-step process. First, the thiol is oxidized to a sulfonyl chloride. Common oxidizing agents for this transformation include chlorine in the presence of water or other strong oxidizing agents. The resulting (3-bromo-2-fluorophenyl)methanesulfonyl chloride is a reactive intermediate.

This sulfonyl chloride can then be reacted with a primary or secondary amine to form the corresponding sulfonamide. google.com

(3-Br-2-F-C₆H₃)CH₂SH + Oxidizing Agent → (3-Br-2-F-C₆H₃)CH₂SO₂Cl (3-Br-2-F-C₆H₃)CH₂SO₂Cl + R₂NH → (3-Br-2-F-C₆H₃)CH₂SO₂NR₂ + HCl

Table 2: Examples of Sulfur-Containing Functionalities Derived from this compound

| Functional Group | General Structure | Synthetic Precursor | Key Reagents |

| Thioether | (3-Br-2-F-C₆H₃)CH₂-S-R | Thiol | Base, Alkyl Halide |

| Sulfonamide | (3-Br-2-F-C₆H₃)CH₂SO₂NR₂ | Thiol | Oxidizing Agent, Amine |

| Sulfoxide (B87167) | (3-Br-2-F-C₆H₃)CH₂-S(O)-R | Thioether | Mild Oxidizing Agent (e.g., H₂O₂) |

| Sulfone | (3-Br-2-F-C₆H₃)CH₂-SO₂-R | Thioether | Strong Oxidizing Agent (e.g., KMnO₄) |

This table provides plausible synthetic routes based on general organic chemistry principles.

Incorporation of the (Bromo-fluorophenyl)methyl Moiety into Heterocyclic Scaffolds

The (3-bromo-2-fluorophenyl)methyl moiety can be incorporated into various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. The thiol group and the bromine atom on the aromatic ring are both useful handles for cyclization reactions.

Benzothiophenes: One of the most direct applications of this scaffold is in the synthesis of benzothiophene (B83047) derivatives. Intramolecular cyclization can be envisioned, although it would likely require activation of the aryl ring or the methyl group. A more common approach would be to use the thiol in condensation reactions with a suitable partner that provides the remaining atoms for the thiophene (B33073) ring fused to another aromatic system. For instance, reactions of ortho-haloaryl compounds with sulfur nucleophiles are known to produce benzothiophenes. organic-chemistry.orgnih.gov While the starting material is not an ortho-haloaryl ketone, derivatives of this compound could potentially undergo cyclization under specific conditions, for example, through a domino reaction protocol. nih.gov

Thiazoles and Thiadiazoles: The methanethiol group can act as a sulfur source in the synthesis of five-membered sulfur-containing heterocycles like thiazoles and thiadiazoles. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-haloketone. researchgate.netekb.eg Derivatives of this compound could be converted into reactive intermediates suitable for such cyclizations. For instance, the thiol could react with a cyanogen (B1215507) halide to form a thiocyanate, a precursor for thiazole synthesis. nih.gov

The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. nih.govnih.gov The (3-bromo-2-fluorophenyl)methyl group could be appended to a thiosemicarbazide backbone, which is then cyclized to form the thiadiazole ring.

Table 3: Potential Heterocyclic Scaffolds Incorporating the (Bromo-fluorophenyl)methyl Moiety

| Heterocycle | General Synthetic Strategy | Key Precursor from this compound |

| Benzothiophene | Intramolecular cyclization or condensation reactions | (3-Bromo-2-fluorophenyl)methyl-substituted aryl precursors |

| Thiazole | Hantzsch synthesis or related condensations | (3-Bromo-2-fluorophenyl)methylthioamide or thiocyanate |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide derivatives | (3-Bromo-2-fluorophenyl)methyl-substituted thiosemicarbazide |

| 1,3-Thiazine | Condensation of β-aminothiones or related precursors | Derivatives of this compound with appropriate functional groups |

This table outlines potential synthetic pathways to various heterocyclic systems based on established methodologies for heterocycle synthesis.

Computational Chemistry Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (3-Bromo-2-fluorophenyl)methanethiol, DFT calculations could provide valuable data on its fundamental properties.

Electronic Structure: DFT can be used to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These calculations would help in understanding the molecule's reactivity and the sites susceptible to electrophilic or nucleophilic attack.

Energetics: Researchers could calculate the molecule's total energy, heat of formation, and Gibbs free energy to assess its thermodynamic stability. Conformational analysis can also be performed to identify the most stable geometric isomers.

Spectroscopic Predictions: DFT is often employed to predict various spectroscopic properties. For this compound, this could include the simulation of its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be instrumental in the interpretation of experimental data.

A hypothetical data table for predicted NMR chemical shifts might look like this:

| Atom | Predicted Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| CH2 | Data not available |

| SH | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would allow researchers to study its dynamic behavior over time.

Conformational Analysis: By simulating the molecule's movement, researchers can explore its conformational landscape and the transitions between different shapes. This is particularly useful for understanding the flexibility of the methanethiol (B179389) side chain relative to the phenyl ring.

Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other or with solvent molecules. This can provide insights into its bulk properties, such as its solvation characteristics and potential for aggregation.

Molecular Docking Studies of Compound Derivatives with Chemical/Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used in drug discovery to understand how a small molecule might interact with a biological target, such as a protein or enzyme.

Interaction Mechanisms: If a biological target for derivatives of this compound were identified, molecular docking could be used to predict the binding mode and affinity. The simulations would reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of action and for designing more potent derivatives.

A hypothetical data table summarizing docking results could be presented as follows:

| Target Protein | Derivative of this compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available | Data not available |

Reaction Mechanism Modeling and Prediction of Reaction Outcomes

Computational methods, particularly DFT, can be used to model chemical reactions and predict their outcomes.

Reaction Pathways: For this compound, researchers could investigate various reaction mechanisms, such as its oxidation, reduction, or substitution reactions. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.

Prediction of Reaction Outcomes: These computational models can help predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding synthetic chemists in their experimental work.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of the bromo, fluoro, and methanethiol (B179389) groups on the phenyl ring allows for selective and sequential chemical transformations, positioning this compound as a key starting material for synthesizing complex organic molecules.

The diarylmethane motif is a core structure in many pharmaceutical agents and materials science molecules. nih.gov (3-Bromo-2-fluorophenyl)methanethiol can serve as a precursor to these structures through several synthetic strategies. The thiol group can be transformed into a leaving group, or more commonly, the carbon-bromine bond can be utilized in metal-catalyzed cross-coupling reactions.

For instance, cobalt-catalyzed reductive coupling reactions between aryl halides and benzyl (B1604629) chlorides are effective for preparing diarylmethanes. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura coupling of benzyl alcohols or halides with arylboronic acids is a widely used method. rsc.orgorganic-chemistry.org The bromo-substituent on the this compound ring makes it an ideal candidate for such cross-coupling reactions with various aryl partners, yielding functionalized diarylmethanes.

Table 1: Representative Cross-Coupling Strategies for Diarylmethane Synthesis

| Catalyst System | Coupling Partners | Product Type | Reference |

|---|---|---|---|

| CoBr₂ / Zn | Aryl Halide + Benzyl Chloride | Diarylmethane | nih.gov |

| Pd(PPh₃)₄ | Benzyl Alcohol + Arylboronic Acid | Diarylmethane | rsc.org |

This table illustrates general methods applicable to precursors like this compound.

Benzo[b]thiophenes are a privileged class of sulfur-containing heterocycles found in numerous FDA-approved drugs and materials for organic electronics. nih.gov The synthesis of these structures often involves the cyclization of precursors containing both a sulfur nucleophile and an appropriately substituted aromatic ring.

This compound is a well-suited precursor for constructing the benzo[b]thiophene scaffold. The synthesis can proceed through pathways involving intramolecular cyclization. One common strategy involves the reaction of ortho-haloaryl compounds with a sulfur source. For example, the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) can yield 2-substituted benzo[b]thiophenes. organic-chemistry.org While the target molecule is not an alkyne, its thiol group can be alkylated with a partner containing a suitable functional group (e.g., an aldehyde, ketone, or alkyne) to create an intermediate primed for intramolecular cyclization onto the bromo- and fluoro-substituted aromatic ring. Electrophilic cyclization of o-alkynyl thioanisoles is another powerful method for generating substituted benzo[b]thiophenes. organic-chemistry.org

Table 2: Selected Methods for Benzo[b]thiophene Synthesis

| Reaction Type | Precursors | Catalyst/Reagent | Reference |

|---|---|---|---|

| Thiolation Annulation | 2-Bromo alkynylbenzene + Na₂S | CuI / TMEDA | organic-chemistry.org |

| Intramolecular Wittig | 2-Mercaptobenzylphosphonium salt + Acyl Chloride | Base | nih.gov |

| Aryne Reaction | o-Silylaryl triflate + Alkynyl sulfide | CsF | nih.gov |

This table outlines general synthetic routes where a derivative of this compound could be employed.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, minimizing waste and improving step economy. beilstein-journals.org Thiols are frequently used as one of the key components in MCRs due to the high nucleophilicity of the sulfur atom.

The thiol group of this compound can readily participate as the sulfur nucleophile in various MCRs. For example, three-component reactions involving an aldehyde, a thiol, and another nucleophile are common for synthesizing highly substituted and structurally diverse molecules. researchgate.net The integration of this compound into such sequences would allow for the direct incorporation of the 3-bromo-2-fluorobenzyl moiety into complex scaffolds, providing a rapid route to novel chemical libraries for drug discovery and other applications.

Development as Ligands or Scaffolds in Catalytic Systems

The development of novel ligands is crucial for advancing transition-metal catalysis. The thiol group is a well-known coordinating agent for a wide range of metals. This compound, with its soft sulfur donor atom, has the potential to act as a ligand in catalytic systems. The presence of the fluorine and bromine atoms can be used to fine-tune the electronic properties of the resulting metal complex, thereby influencing the catalyst's activity, selectivity, and stability. While direct use as a simple thiol ligand is possible, it is more likely to serve as a scaffold that can be further elaborated into more complex chelating ligands, such as pincer-type ligands, which are highly valued in catalysis.

Potential as Precursors for Functional Materials (e.g., polymers, surface modifiers)

The unique combination of functional groups in this compound also makes it an attractive candidate as a monomer or modifying agent for functional materials.

Polymers: The molecule possesses two distinct reactive sites suitable for polymerization. The thiol group can participate in thiol-ene or thiol-yne "click" reactions, or in step-growth polymerization to form polythioethers. Concurrently, the aryl bromide can be used in cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation. This dual reactivity could allow for the synthesis of novel fluorinated polymers with tailored thermal and optical properties.

Surface Modifiers: Thiols are widely used to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The thiol group of this compound can act as an anchor to such surfaces. The exposed bromo- and fluoro-substituted phenyl rings would then define the surface's chemical and physical properties, such as hydrophobicity and chemical reactivity. The bromine atom on the surface could serve as a handle for further post-modification, allowing for the covalent attachment of other molecules.

Potential in Chemical Biology Research: Mechanistic Investigations

Design and Synthesis of Molecular Probes for Studying Biochemical Pathways

There is no available literature describing the design or synthesis of molecular probes based on the (3-Bromo-2-fluorophenyl)methanethiol scaffold for the purpose of studying biochemical pathways.

Investigation of Non-Covalent and Covalent Interactions with Macromolecular Structures

No studies have been published that investigate the specific non-covalent or covalent interactions of this compound with proteins or other macromolecular structures.

Elucidation of Reaction Mechanisms in Biological Mimetic Systems

There is no research available that elucidates the reaction mechanisms of this compound within biological mimetic systems.

Conclusion and Future Research Outlook

Summary of Current Understanding and Key Findings for (3-Bromo-2-fluorophenyl)methanethiol

Direct scientific literature on this compound is sparse, necessitating a degree of extrapolation from closely related analogues, such as (3-Bromo-4-fluorophenyl)methanethiol. The core understanding of this compound is rooted in the fundamental principles of organic chemistry, considering the electronic and steric influences of its constituent functional groups.

The key structural features are a benzene (B151609) ring substituted with a bromine atom, a fluorine atom, and a methanethiol (B179389) group (-CH₂SH). The ortho positioning of the fluorine and the meta positioning of the bromine relative to the methanethiol group are predicted to significantly influence the molecule's reactivity. The thiol group is a known nucleophile and can undergo a variety of chemical transformations.

Predicted Chemical Properties of this compound:

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₇H₆BrFS | Elemental Composition |

| Molecular Weight | 221.09 g/mol | Based on atomic weights |

| Acidity (pKa of Thiol) | ~10 | Analogy to similar thiols wikipedia.org |

| Reactivity of Thiol Group | Nucleophilic | General property of thiols wikipedia.org |

| Aromatic Ring Reactivity | Susceptible to nucleophilic aromatic substitution | Influence of electron-withdrawing halogens |

Identification of Unexplored Reactivity and Synthetic Opportunities

The true scientific value of this compound lies in its unexplored chemical landscape. The interplay of the bromo, fluoro, and methanethiol substituents opens up numerous avenues for investigation.

Unexplored Synthetic Routes:

Direct Thiolation: The synthesis of this compound has not been explicitly detailed in the literature. A plausible route could involve the conversion of 3-bromo-2-fluorobenzaldehyde or a related benzyl (B1604629) halide. A common method for synthesizing similar compounds involves treating the corresponding halogenated aromatic compound with a thiolating agent like sodium hydrosulfide (B80085).

Multi-step Synthesis from Halogenated Precursors: A potential pathway could start with the reduction of a corresponding benzaldehyde to an alcohol, followed by conversion to a thioacetate and subsequent hydrolysis to the free thiol.

Potential Reactivity to be Investigated:

Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. The specific conditions and resulting products for this compound are yet to be determined.

Nucleophilic Substitution at the Thiol: The thiolate anion, formed by deprotonation of the thiol, is expected to be a potent nucleophile, capable of participating in a wide range of Sₙ2 reactions.

Reactions involving the Aromatic Ring: The bromine atom offers a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a vast array of substituents. The fluorine atom's impact on the regioselectivity of these reactions would be of significant interest.

Emerging Interdisciplinary Research Avenues and Prospects for Advanced Applications

While specific applications for this compound have not been established, its structural motifs suggest potential utility in several interdisciplinary fields.

Medicinal Chemistry: Halogenated organic molecules are prevalent in pharmaceuticals. The presence of bromine and fluorine can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The thiol group can act as a hydrogen bond donor or engage in covalent interactions with protein residues, making this compound a potential building block for the synthesis of novel therapeutic agents. For instance, similar halogenated thiols are studied for their interactions with enzymes.

Materials Science: Thiol-containing compounds are widely used for the functionalization of gold surfaces and nanoparticles, opening possibilities for the development of novel sensors, electronic components, and drug delivery systems. The specific substitution pattern of this compound could impart unique self-assembly properties on such surfaces.

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings. The unique combination of substituents in this molecule could be explored for the development of new agrochemicals with improved efficacy and selectivity.

Q & A

Q. What are the common synthetic routes for (3-Bromo-2-fluorophenyl)methanethiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves introducing the thiol group (-SH) to a pre-functionalized aromatic ring. Key steps include:

- Nucleophilic substitution : Reacting (3-bromo-2-fluorophenyl)methyl halides with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis .

- Coupling reactions : Using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce sulfur-containing groups. Optimize conditions by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) to minimize side reactions like oxidation of the thiol group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by characterization via H/C NMR and LC-MS to confirm purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy :

- H NMR: Identify the thiol proton (-SH) as a broad singlet near δ 1.5–2.5 ppm (exchangeable). The aromatic protons appear as a multiplet (δ 6.8–7.5 ppm) influenced by bromine and fluorine substituents .

- F NMR: A singlet near δ -110 to -120 ppm confirms the fluorine environment .

- IR Spectroscopy : A strong S-H stretch at 2550–2600 cm and C-Br/C-F stretches at 600–800 cm .

- Mass Spectrometry : ESI-MS or GC-MS to detect the molecular ion peak [M+H] at m/z 235.99 (CHBrFS) .

Q. How do bromine and fluorine substituents influence the chemical stability of this compound under different storage conditions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases electrophilicity, making the thiol group more prone to oxidation. Bromine’s steric bulk may slow degradation but can participate in unintended substitution reactions .

- Storage Recommendations :

- Store under inert gas (N/Ar) at -20°C to prevent oxidation to disulfides.

- Use amber vials to avoid photodegradation.

- Monitor purity via TLC or HPLC every 3–6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Structural Confirmation : Ensure substituent positions (e.g., bromine at para vs. meta) are verified via X-ray crystallography or NOESY NMR, as misassignment can lead to conflicting bioactivity data .

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and controls (e.g., DMSO vehicle) to reduce variability. Replicate results across ≥3 independent experiments .

- Purity Analysis : Trace impurities (e.g., disulfides) may skew results. Employ preparative HPLC to achieve >99% purity before biological testing .

Q. What strategies are recommended for designing palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc) with XPhos or SPhos ligands to enhance selectivity for C-S bond formation over aryl halide coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while adding 10 mol% CuI accelerates transmetalation .

- Side Reaction Mitigation : Add 1 eq. of 1,10-phenanthroline to suppress thiol oxidation. Monitor reaction progress via in situ IR for S-H consumption .

Q. What parameters yield accurate in silico models for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) parameterized for halogens and sulfur. Include explicit water molecules to model H-bonding with the thiol group .

- MD Simulations : Run 100-ns trajectories (GROMACS) with periodic boundary conditions to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Incorporate Hammett σ constants for bromine/fluorine to predict electronic effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.